molecular formula C11H16ClF3N2 B1379366 (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride CAS No. 1803598-96-0

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride

Cat. No.: B1379366
CAS No.: 1803598-96-0
M. Wt: 268.7 g/mol
InChI Key: UPQHCMTYOQYHED-UHFFFAOYSA-N
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Description

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride: is a chemical compound with the molecular formula C11H16ClF3N2. It is a hydrochloride salt form of a trifluoromethylated amine, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride typically involves the reaction of benzylamine with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,1,1-trifluoropropan-2-ol: A related compound with similar trifluoromethyl and amino groups.

    (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another trifluoromethylated amine with different functional groups.

Uniqueness

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride is unique due to the presence of both trifluoromethyl and benzyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

IUPAC Name

2-N-benzyl-3,3,3-trifluoro-2-N-methylpropane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHCMTYOQYHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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